molecular formula C14H11N3O4 B3306625 N-(2-nitrophenyl)-N'-phenylethanediamide CAS No. 92882-79-6

N-(2-nitrophenyl)-N'-phenylethanediamide

Cat. No.: B3306625
CAS No.: 92882-79-6
M. Wt: 285.25 g/mol
InChI Key: PLSQAAHZJQRRIJ-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-N'-phenylethanediamide is a diamide derivative featuring a nitro group (-NO₂) at the ortho position of one phenyl ring and a phenyl group on the adjacent amide nitrogen. The nitro group is electron-withdrawing, likely influencing reactivity, solubility, and stability compared to non-nitrated analogs. Such compounds are typically explored in pharmaceutical and materials science research due to their tunable electronic and steric properties .

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSQAAHZJQRRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-N’-phenylethanediamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, with the nitro group remaining intact. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-N’-phenylethanediamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amide bond provides stability and specificity in binding to target proteins or enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N-(2-nitrophenyl)-N'-phenylethanediamide with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₁₄H₁₁N₃O₃* ~269.26 Nitro, ethanediamide, phenyl Ortho-nitro substitution
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide C₁₆H₁₄N₂O₄ 298.30 Benzodioxole, ethanediamide, phenyl Electron-rich benzodioxole moiety
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.68 Chloro, phthalimide, phenyl Rigid phthalimide core
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide C₁₄H₂₀N₂O₆ 312.32 Hydroxyl, hydroxymethyl, ethanediamide Polar, hydrophilic substituents
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 Nitro, cyclopropane, amine Cyclopropane ring enhances strain

*Hypothetical formula based on structural analogs.

Physicochemical Properties

  • Nitro-Substituted Analogs : The ortho-nitro group in the target compound likely reduces solubility in polar solvents compared to hydroxylated analogs (e.g., C₁₄H₂₀N₂O₆) but enhances thermal stability due to strong electron-withdrawing effects .
  • Chloro-Phthalimide: The chloro-phthalimide derivative (C₁₄H₈ClNO₂) exhibits high rigidity, favoring use in polyimide synthesis for high-temperature polymers .

Stability and Toxicity

  • Nitro Compounds: Decompose under combustion to release toxic gases (e.g., CO, NOₓ), necessitating careful handling .
  • Hydroxylated Analog : Polar groups may enhance biodegradability but reduce shelf life .
  • Toxicity Data: Limited for most analogs, highlighting a research gap .

Biological Activity

N-(2-nitrophenyl)-N'-phenylethanediamide, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a nitrophenyl group that enhances its biological interactions. The molecular formula is C14H14N2O3C_{14}H_{14}N_2O_3 with a molecular weight of 258.27 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Studies have indicated that compounds containing nitrophenyl groups can inhibit viral enzymes, such as the DENV2 NS2B-NS3 protease. For instance, derivatives with similar structures have shown binding affinities ranging from -22.53 to -17.01 kcal/mol, suggesting effective inhibition of viral replication pathways .
  • Antibacterial Properties : Research has demonstrated that related compounds exhibit potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antiviral Activity Against Dengue Virus

A study focused on nitro-benzylidene phenazine derivatives found that compounds similar to this compound had an IC50 value of 14.58 µM against DENV2 protease. This highlights the potential of nitrophenyl-containing compounds as antiviral agents .

Antibacterial Efficacy

In a comparative analysis of various nitro-containing compounds, those similar to this compound demonstrated superior antibacterial properties compared to standard antibiotics like ampicillin. The study reported effective inhibition against Gram-positive bacteria with significant potency .

Data Table: Biological Activities Overview

Biological ActivityCompound TypeIC50/Effectiveness
Antiviral (DENV2)Nitro-benzylidene derivatives14.58 µM
Antibacterial (MRSA)Nitro-containing compoundsBetter than ampicillin
Anti-inflammatoryNitrochalconesSignificant vasorelaxant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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